3,5-di-O-caffeoyl-muco-quinic acid

Description

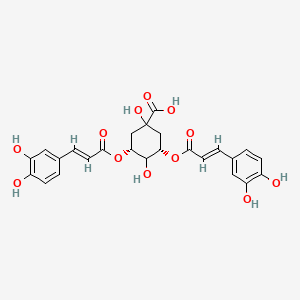

Structure

3D Structure

Properties

Molecular Formula |

C25H24O12 |

|---|---|

Molecular Weight |

516.4 g/mol |

IUPAC Name |

(3R,5S)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(30)36-19-11-25(35,24(33)34)12-20(23(19)32)37-22(31)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-29,32,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20+,23?,25? |

InChI Key |

KRZBCHWVBQOTNZ-WSSGNCIPSA-N |

SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O |

Isomeric SMILES |

C1C(C[C@@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(O)C(=O)O |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O |

Synonyms |

3,5-di-O-caffeoyl-muco-quinic acid |

Origin of Product |

United States |

Natural Occurrence, Distribution, and Accumulation in Biological Systems

Identification of Primary Botanical Sources

The compound 3,5-di-O-caffeoyl-muco-quinic acid, a member of the caffeoylquinic acid family, is a naturally occurring phytochemical found within a variety of plant species. Its presence has been identified in several plant families, indicating a widespread, albeit specific, distribution in the plant kingdom.

Research has pinpointed the occurrence of this compound in a number of distinct plant species. These include, but are not limited to:

Ligularia stenocephala : The leaves of this plant, belonging to the Compositae family, have been found to contain this compound as one of its major caffeoylquinic acids. nih.gov

Aster scaber : This species, a member of the Asteraceae family, has been identified as a source of (-)-3,5-dicaffeoyl-muco-quinic acid, which was isolated from its aerial parts. nih.govnih.gov

Erigeron annuus : The leaves and stems of this plant have been shown to contain 3,5-di-O-caffeoyl-epi-quinic acid. nih.gov

Coffee species (Coffea spp.) : While various dicaffeoylquinic acids are present in coffee, 3,5-dicaffeoylquinic acid is a notable isomer found in green coffee beans. nih.govresearchgate.net Robusta coffees, in particular, are known to contain this compound. foodb.ca

Lactuca indica : This species is another plant where the presence of dicaffeoylquinic acids has been noted.

Dipsacus asper Wall : The roots of this plant, from the Dipsacaceae family, have been found to contain 3,5-di-O-caffeoylquinic acid. researchgate.netnih.gov

The following table provides a summary of the plant sources for this compound and its isomers.

| Plant Family | Species | Common Name | Plant Part(s) | Specific Compound Identified |

| Asteraceae (Compositae) | Ligularia stenocephala | Leaves | This compound nih.gov | |

| Asteraceae (Compositae) | Aster scaber | Aerial Parts | (-)-3,5-dicaffeoyl-muco-quinic acid nih.govnih.gov | |

| Asteraceae (Compositae) | Erigeron annuus | Annual fleabane | Leaves and Stems | 3,5-di-O-caffeoyl-epi-quinic acid nih.gov |

| Rubiaceae | Coffea canephora | Robusta coffee | Green beans, Leaves | 3,5-dicaffeoylquinic acid nih.govfoodb.ca |

| Dipsacaceae | Dipsacus asper Wall | Roots | 3,5-di-O-caffeoylquinic acid researchgate.netnih.gov |

The accumulation of this compound and its related compounds is not uniform throughout the plant. Different organs and tissues exhibit varying concentrations.

In Coffea canephora, for instance, the highest levels of dicaffeoylquinic acids, with 3,5-dicaffeoylquinic acid being the most abundant isomer, are found in the youngest, still-growing leaves. nih.gov As the leaves mature, the concentration of this compound decreases. nih.gov Specifically, juvenile leaves at the first node show a significantly higher content of 3,5-dicaffeoylquinic acid compared to mature leaves. nih.gov Histochemical analysis has revealed that in very young leaves, caffeoylquinic acids are closely associated with chloroplasts in chlorenchymatous bundle sheath cells. nih.gov As the leaf ages, these compounds are then found in the phloem sclerenchyma cells. nih.gov

In Erigeron annuus, 3,5-di-O-caffeoyl-epi-quinic acid has been isolated from both the leaves and stems. nih.gov Similarly, the aerial parts of Aster scaber are a source of (-)-3,5-dicaffeoyl-muco-quinic acid. nih.gov The roots of Dipsacus asper Wall have been identified as containing 3,5-di-O-caffeoylquinic acid. researchgate.netnih.gov

Factors Influencing Biosynthesis and Accumulation in Planta

The production and buildup of this compound within plants are dynamic processes influenced by a combination of external and internal factors.

Environmental cues can play a significant role in the biosynthesis of caffeoylquinic acids. For example, light exposure has been shown to affect the accumulation of these compounds. In some plants, increased sunlight can lead to a higher concentration of certain caffeoylquinic acids. encyclopedia.pub This suggests a protective role for these compounds against light-induced damage. nih.gov

The developmental stage of a plant is a critical factor determining the concentration of this compound and its isomers. As observed in Coffea canephora, the highest concentrations are present in juvenile leaves, with a notable decrease as the leaves mature. nih.gov This indicates that the biosynthesis of this compound is most active during the early stages of leaf development.

The biosynthesis of caffeoylquinic acids is a complex process governed by specific enzymatic pathways. nih.govohsu.edu The enzymes involved, such as hydroxycinnamoyl-CoA:quinate hydroxycinnamoyltransferase (HQT), are encoded by the plant's genome. nih.gov Therefore, the genetic makeup of a plant species and even different cultivars within a species can significantly influence the types and amounts of caffeoylquinic acids produced. While specific epigenetic influences on this compound are not yet well-documented, it is an area of ongoing research in the broader context of plant secondary metabolite production. The synthesis of 3,5-dicaffeoylquinic acid can occur through different enzymatic reactions, including the use of two 3-O-caffeoylquinic acid molecules as both acyl donor and acceptor. nih.gov

Biosynthetic Pathways and Enzymatic Regulation

Precursor Compounds and Metabolic Intermediates

The journey to synthesizing 3,5-di-O-caffeoyl-muco-quinic acid commences with the shikimic acid pathway, a central metabolic route in plants and microorganisms. nih.gov This pathway provides the foundational molecules, quinic acid and caffeic acid. nih.gov The synthesis of these precursors originates from phosphoenolpyruvic acid (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway). nih.gov These are converted to 3-dehydroquinic acid, which can then be reversibly reduced to quinic acid. nih.gov

The other essential component, caffeic acid, is derived from the amino acid phenylalanine through the phenylpropanoid pathway. Key intermediates in this pathway include cinnamic acid, p-coumaric acid, and caffeoyl-CoA.

Enzymatic Steps and Key Enzymes Involved in Biosynthesis

The formation of this compound is a multi-step process catalyzed by several key enzymes. While the precise pathway can vary between plant species, a general scheme has been elucidated.

The initial and crucial step often involves the esterification of quinic acid with a caffeoyl group, a reaction frequently catalyzed by hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) . nih.govmdpi.com This enzyme can facilitate the formation of 3-O-caffeoylquinic acid (chlorogenic acid) from caffeoyl-CoA and quinic acid. frontiersin.org Subsequently, a second acylation reaction is required to produce 3,5-di-O-caffeoylquinic acid.

In some plants, such as Solanum lycopersicum (tomato), HQT has been shown to catalyze the synthesis of 3,5-di-O-caffeoylquinic acid from 3-O-caffeoylquinic acid and another molecule of caffeoyl-CoA. nih.gov Alternatively, HQT can use two molecules of 3-O-caffeoylquinic acid, where one acts as the acyl donor and the other as the acceptor, to form 3,5-di-O-caffeoylquinic acid. nih.gov

Another key enzyme, hydroxycinnamoyltransferase (HCT) , also plays a role. While HCT has a preference for shikimic acid as an acyl acceptor, it can also use quinic acid. frontiersin.org HCT is involved in the broader phenylpropanoid pathway leading to lignin (B12514952) biosynthesis but also participates in the formation of caffeoylquinic acids in various plants. frontiersin.org

The synthesis of the caffeoyl-CoA precursor is dependent on enzymes like 4-Coumarate CoA:ligase (4CL) , which activates caffeic acid to its CoA thioester. mdpi.com The hydroxylation of p-coumaroyl esters to yield caffeoyl esters is carried out by p-Coumarate 3′-hydroxylase (C3′H) . frontiersin.org

More recently, a novel enzyme, isochlorogenic acid synthase (ICS) , a GDSL lipase-like enzyme from Ipomoea batatas (sweet potato), was discovered to directly catalyze the formation of 3,5-di-O-caffeoylquinic acid from two molecules of 3-O-caffeoylquinic acid. nih.gov

The following table summarizes the key enzymes and their roles in the biosynthesis of this compound and its precursors.

| Enzyme | Abbreviation | Function |

| Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase | HQT | Catalyzes the transfer of a caffeoyl group from caffeoyl-CoA to quinic acid and the subsequent acylation to form 3,5-di-O-caffeoylquinic acid. nih.govmdpi.com |

| Hydroxycinnamoyltransferase | HCT | Involved in the biosynthesis of chlorogenic acid and can use both shikimic and quinic acids as acyl acceptors. frontiersin.org |

| 4-Coumarate CoA:ligase | 4CL | Activates hydroxycinnamic acids, including caffeic acid, by converting them to their corresponding CoA esters. mdpi.com |

| p-Coumarate 3′-hydroxylase | C3′H | Catalyzes the 3'-hydroxylation of p-coumaroyl esters to produce caffeoyl esters. frontiersin.org |

| Isochlorogenic acid synthase | ICS | A GDSL lipase-like enzyme that directly synthesizes 3,5-di-O-caffeoylquinic acid from two molecules of 3-O-caffeoylquinic acid. nih.gov |

Genetic Engineering Approaches for Enhanced Production in Research Organisms

The potential applications of this compound have spurred interest in enhancing its production through genetic engineering in both model plants and microorganisms.

Production in Engineered Microorganisms

Microorganisms such as Escherichia coli, Saccharomyces cerevisiae (baker's yeast), and Pichia pastoris have been engineered as cellular factories for the production of caffeoylquinic acids. mdpi.com These approaches typically involve introducing the plant biosynthetic genes into the microbial host.

For example, E. coli has been engineered to produce 5-O-caffeoylquinic acid by introducing the HQT gene from Nicotiana tabacum (tobacco) and a 4CL gene. mdpi.com Further modifications, such as deleting competing metabolic pathways, have been employed to increase the yield. mdpi.com

In Saccharomyces cerevisiae, the expression of tobacco 4CL and globe artichoke HCT genes has been explored for the synthesis of related compounds. mdpi.com More directly relevant to 3,5-di-O-caffeoylquinic acid, the ICS enzyme from sweet potato has been successfully expressed in Pichia pastoris, enabling the efficient conversion of 5-O-caffeoylquinic acid into 3,5-di-O-caffeoylquinic acid. mdpi.com

Regulation of Biosynthetic Gene Expression

The biosynthesis of this compound is tightly regulated at the genetic level. The expression of the biosynthetic genes is often coordinated and can be induced by various developmental and environmental cues, such as light, wounding, and pathogen attack, suggesting a role for these compounds in plant defense.

Transcription factors play a crucial role in this regulation. For example, in potato, the overexpression of the Arabidopsis thaliana transcription factor AtMYB12 led to a significant increase in the transcript levels of HQT, HCT, and C3H, resulting in enhanced accumulation of caffeoylquinic acids. researchgate.net This indicates that these MYB transcription factors can act as master regulators of the caffeoylquinic acid biosynthetic pathway.

Further research continues to unravel the complex regulatory networks that govern the production of this compound, paving the way for more targeted and efficient strategies for its enhanced synthesis.

Extraction, Isolation, and Purification Methodologies for Research Applications

Solvent-Based Extraction Techniques

The initial step in isolating 3,5-di-O-caffeoyl-muco-quinic acid involves its extraction from the plant matrix. The choice of solvent is critical and is dictated by the polarity of the target compound. Solvent-based techniques, particularly using aqueous alcohol or methanol (B129727), are widely employed due to their efficacy in solubilizing phenolic compounds like dicaffeoylquinic acids.

Aqueous Alcohol (Ethanol-Water Mixtures): Mixtures of ethanol and water are highly effective for extracting caffeoylquinic acids. The ratio of ethanol to water is a key parameter, as it modulates the polarity of the solvent to optimize the extraction yield. Dicaffeoylquinic acids are known to be less soluble in water compared to their monocaffeoyl counterparts. Therefore, a higher proportion of ethanol is generally required for their efficient extraction. For instance, in studies on forced chicory roots, the optimal ethanol concentration for extracting 3,5-dicaffeoylquinic acid was found to be approximately 57% at 95°C. This highlights that an ideal balance is necessary; ethanol enhances the solubility of the compound, while water aids in its desorption from the plant matrix.

Methanol: Methanol, often used in aqueous mixtures, is another common solvent for extracting phenolic compounds. In the context of ultrasound-assisted extraction (UAE) of caffeoylquinic acids from Scolymus hispanicus, a 75% methanol in water mixture yielded the best results. mdpi.com Using 100% methanol or high percentages of water (e.g., 0-25% methanol) resulted in lower extraction yields, again underscoring the importance of optimizing solvent polarity. mdpi.com Methanol-based extraction has also been successfully used to isolate various bioactive compounds, including quinic acid derivatives, from other medicinal plants.

The selection between ethanol and methanol often depends on the specific research application, subsequent purification steps, and desired final purity of the extract. Both solvents are effective, but optimization of the solvent ratio, temperature, and extraction time is crucial for maximizing the yield of this compound.

Chromatographic Separation and Purification Strategies for Analytical Purity

Following initial extraction, the crude extract contains a complex mixture of compounds. Achieving analytical purity of this compound requires advanced chromatographic techniques that separate compounds based on their physicochemical properties, such as polarity, size, and affinity for the stationary phase.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the separation, identification, and quantification of dicaffeoylquinic acid isomers. Reversed-phase HPLC is the most common mode used for this purpose.

Stationary Phase: The most frequently used columns are C18 columns (e.g., Discovery C18, Waters Spherisorb S3 ODS-2), which separate compounds based on their hydrophobicity. core.ac.ukoriprobe.com

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (often acidified with formic acid or acetic acid to improve peak shape and resolution) and an organic solvent, most commonly acetonitrile (B52724). oriprobe.com For example, a method for determining 3,5-dicaffeoylquinic acid in Ainsliaea fragrans utilized a gradient of 0.05% formic acid in water and acetonitrile. oriprobe.com

Detection: Detection is commonly performed using a Diode Array Detector (DAD) at a wavelength of approximately 325-330 nm, which is near the maximum absorbance for caffeoylquinic acids. akjournals.comnih.gov

This technique allows for excellent resolution between different caffeoylquinic acid isomers, which is critical for accurate quantification and purification.

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These improvements are achieved by using columns with smaller particle sizes (typically sub-2 µm).

A validated UHPLC method for separating caffeoylquinic and di-caffeoylquinic acids, including the 3,5-isomer, was developed using a fused-core column with an RP-Amide stationary phase. nih.gov This specific column chemistry provided unique selectivity for the target acids. nih.gov The method achieved separation of five different isomers in under 8 minutes, demonstrating the high throughput of UHPLC. nih.gov The mobile phase consisted of 5% formic acid in water and acetonitrile, delivered at a high flow rate. nih.gov

High-Speed Counter-Current Chromatography (HSCCC) is a preparative liquid-liquid partition chromatography technique that operates without a solid support matrix, thereby avoiding irreversible adsorption of the sample. researchgate.netglobalresearchonline.net This makes it particularly suitable for the separation and purification of natural products. HSCCC has been successfully used to isolate various dicaffeoylquinic acid isomers, including 3,5-dicaffeoylquinic acid. researchgate.net

The technique relies on partitioning compounds between two immiscible liquid phases (a stationary phase and a mobile phase). The selection of the two-phase solvent system is crucial for a successful separation. For the isolation of dicaffeoylquinic acids from Gynostemma pentaphyllum, a solvent system of n-hexane/ethyl acetate (B1210297)/methanol/water was employed. researchgate.net HSCCC is often used as a primary purification step to fractionate the crude extract, with subsequent polishing steps performed by preparative HPLC.

When larger quantities of a pure compound are needed for structural elucidation or bioactivity studies, preparative chromatography is employed. Preparative HPLC is a scaled-up version of analytical HPLC, using larger columns (e.g., 20 mm internal diameter or more) and higher flow rates.

For instance, a method for purifying antioxidants involved a Reprosil 100 C18 column (250 mm × 20 mm) with a mobile phase of water (0.1% acetic acid) and methanol. researchgate.net The sample is injected in larger volumes, and fractions corresponding to the target peak are collected. These fractions can then be concentrated to yield the purified compound. Often, preparative HPLC is used as the final purification step after initial fractionation by techniques like HSCCC to achieve the highest possible purity. researchgate.net

Method Validation for Research-Grade Purity and Yield

To ensure that the methods used for quantifying this compound are reliable and accurate, they must be properly validated. Method validation is a process that confirms the analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, sensitivity (limit of detection and quantification), accuracy, and precision.

Below is a table summarizing validation data from a developed HPLC method for the quantification of caffeoylquinic acids, including the 3,5-dicaffeoyl isomer. akjournals.com

| Parameter | 3,5-dicaffeoylquinic acid | Description |

| Linearity (r²) | >0.999 | Indicates a strong correlation between the concentration and the detector response over a specified range. |

| Limit of Detection (LOD) | 0.078–0.653 µg/mL | The lowest concentration of the analyte that can be reliably detected by the analytical method. |

| Limit of Quantification (LOQ) | 0.259–1.795 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

| Precision (Within-day) | 0 - 2.94% | Measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same sample under the same conditions on the same day. Expressed as Relative Standard Deviation (%RSD). |

| Precision (Between-day) | 0 - 2.94% | Measures the agreement of results over several days, indicating the method's reproducibility over time. Expressed as %RSD. |

| Accuracy (Recovery) | 96.84–103.08% | Represents the closeness of the measured value to the true value, often determined by spiking a blank matrix with a known amount of the standard and measuring the recovery. |

This interactive table contains representative data for the validation of an HPLC method for dicaffeoylquinic acids. akjournals.com

Such validation ensures that the reported concentrations of this compound in research samples are accurate and that the purification methods yield a product of verifiable, high purity.

Challenges in Isolation and Purification of Specific Isomers

The primary difficulty in the isolation and purification of this compound lies in its existence as one of several isomers with nearly identical physicochemical properties. nih.govohsu.edu This structural similarity makes their separation a significant analytical challenge.

Isomeric Complexity: Dicaffeoylquinic acids, including the muco- configuration, can have multiple positional isomers (e.g., 3,4-diCQA, 4,5-diCQA) and stereoisomers. researchgate.net These isomers often co-elute in standard chromatographic systems, making it difficult to obtain pure individual compounds. mdpi.com The similar molecular weight and fragmentation patterns of these isomers in mass spectrometry further complicate their unambiguous identification. researchgate.netmdpi.com

Acyl Migration and Isomerization: A major challenge is the tendency of caffeoylquinic acids to undergo acyl migration, where the caffeoyl group moves from one hydroxyl group to another on the quinic acid core. nih.gov This isomerization can be induced by factors such as pH, temperature, and light during the extraction and purification process. mdpi.com For example, 3,5-diCQA can isomerize to 3,4-diCQA and 4,5-diCQA at neutral or basic pH. mdpi.com This instability means that the isomeric profile of an extract can be altered, leading to an inaccurate representation of the natural composition of the source material.

Lack of Commercial Standards: The limited availability of commercial standards for all diCQA isomers, especially less common ones like the muco- form, poses a significant hurdle. nih.govnih.govohsu.edu Authentic standards are essential for the accurate identification and quantification of these compounds in complex mixtures. Without them, researchers must rely on extensive analytical techniques like multi-stage mass spectrometry (MSn) and NMR to tentatively identify the isomers based on fragmentation patterns and retention times. nih.govresearchgate.net

Analytical Separation Techniques: While advanced techniques like LC-MSn can help discriminate between isomers, achieving complete baseline separation is often difficult. nih.govresearchgate.net The fragmentation behavior of the different isomers in the mass spectrometer can provide clues to their identity. For instance, the ease of removing a caffeoyl residue during fragmentation varies depending on its position on the quinic acid ring. nih.govresearchgate.net Researchers have developed hierarchical keys based on fragmentation patterns to aid in the characterization of these isomers. nih.gov However, even with these methods, distinguishing between certain isomers remains a complex task.

The table below summarizes the key challenges and the corresponding analytical approaches used to address them.

| Challenge | Description | Analytical Approach |

| Isomeric Co-elution | Multiple isomers have very similar retention times in standard chromatography. mdpi.com | Optimization of chromatographic conditions (e.g., column type, mobile phase); Use of advanced techniques like HSCCC. wiley.com |

| Compound Instability | Acyl migration leads to the interconversion of isomers during processing. nih.govmdpi.com | Careful control of pH, temperature, and light exposure during extraction and storage. mdpi.com |

| Identification | Similar mass and fragmentation patterns make unambiguous identification difficult. researchgate.net | Multi-stage Mass Spectrometry (LC-MSn) to study detailed fragmentation pathways; Nuclear Magnetic Resonance (NMR) for definitive structural elucidation. nih.govresearchgate.net |

| Lack of Standards | Limited commercial availability of pure isomers hinders quantification and confirmation. nih.govohsu.edu | Tentative identification based on elution order and comparison of MSn fragmentation data with published literature. researchgate.net |

Mechanistic Investigations of Biological Activities in Pre Clinical Models

Cellular and Molecular Targets

Investigations into 3,5-di-O-caffeoyl-muco-quinic acid and its closely related isomers have revealed interactions with several key cellular and molecular targets, modulating signaling pathways, enzyme activity, and gene expression.

Research has specifically identified (-)-3,5-Dicaffeoyl-muco-quinic acid, isolated from Aster scaber, as an inducer of neuronal differentiation in PC12 cells. nih.gov The mechanism for this action involves direct interaction with and stimulation of tyrosine kinase receptor A (Trk A) phosphorylation. nih.gov Activation of this receptor initiates a downstream signaling cascade, crucially involving the activation of the extracellular signal-regulated kinase 1/2 (Erk 1/2) and phosphoinositide 3 (PI3) kinase pathways. nih.gov This cascade is instrumental in promoting neurite outgrowth and neuronal differentiation. nih.gov

Table 1: Signaling Pathway Modulation by (-)-3,5-Dicaffeoyl-muco-quinic acid

| Target Cell Line | Molecular Target | Signaling Pathway | Observed Effect | Citation |

|---|---|---|---|---|

| PC12 Cells | Trk A Receptor | Erk 1/2, PI3 Kinase | Stimulation of phosphorylation, leading to neurite outgrowth and differentiation. | nih.gov |

Dicaffeoylquinic acids as a class of compounds are recognized as potent and selective inhibitors of HIV-1 integrase, an enzyme essential for viral replication. researchgate.net Studies have confirmed that 3,5-dicaffeoylquinic acid is a powerful inhibitor of this enzyme in vitro at submicromolar concentrations. researchgate.net The mechanism is believed to involve the binding of the compound to a groove within the predicted catalytic site of the integrase enzyme. researchgate.net The PubChem database also classifies 3,5-dicaffeoylquinic acid as an HIV Integrase Inhibitor. nih.gov

While the prompt mentions other potential enzyme targets, specific inhibitory or modulatory activity of 3,5-di-O-caffeoyl-muco -quinic acid against aldose reductase, iNOS, or COX-2 has not been substantiated in the reviewed literature. Studies showing aldose reductase inhibition have been attributed to the epi- isomer of 3,5-dicaffeoylquinic acid, and iNOS/COX-2 suppression has been linked to the 4,5-dicaffeoylquinic acid isomer. nih.govresearchgate.net

Table 2: Enzyme Inhibition by 3,5-dicaffeoylquinic acid

| Enzyme | Action | Mechanism | Citation |

|---|---|---|---|

| HIV-1 Integrase | Inhibition | Binds to a groove in the catalytic site, blocking enzyme function. | researchgate.net |

Studies on 3,5-di-O-caffeoylquinic acid (isomer not specified as muco) have shown that it can regulate gene expression related to cellular energy metabolism. In human neuroblastoma SH-SY5Y cells, the compound was found to increase the mRNA expression level of glycolytic enzymes. This upregulation is linked to the compound's effect on cellular energy production. Information regarding the regulation of phosphoglycerate kinase-1 (PGK1) mRNA expression specifically by the muco- isomer was not found in the available research.

The modulation of biochemical pathways, particularly those related to energy, has been observed for 3,5-di-O-caffeoylquinic acid. In a study using SH-SY5Y cells, treatment with 3,5-di-O-caffeoylquinic acid led to an increase in the intracellular level of adenosine (B11128) triphosphate (ATP). This finding suggests that the compound has an accelerating activity on ATP production, likely linked to its ability to upregulate the expression of glycolytic enzymes. There is no specific data available concerning the modulation of the insulin/insulin-like growth factor signaling (IIS) pathway by the muco- isomer.

Mechanistic Studies in In Vitro Models

The biological activities and molecular mechanisms of this compound have been elucidated using various specialized cell-based assays.

Specific in vitro models have been instrumental in understanding the compound's effects:

PC12 Cells: These cells, which are derived from a pheochromocytoma of the rat adrenal medulla, are a well-established model for studying neuronal differentiation. Assays using PC12 cells demonstrated that (-)-3,5-dicaffeoyl-muco-quinic acid induces neurite outgrowth by activating the Trk A/Erk 1/2/PI3K signaling pathway. nih.gov

SH-SY5Y Cells: This human-derived neuroblastoma cell line was used to investigate the metabolic effects of 3,5-di-O-caffeoylquinic acid (isomer not specified). These assays revealed the compound's ability to increase intracellular ATP levels and enhance the expression of mRNA for glycolytic enzymes.

No specific studies using RAW 264.7 macrophage cells or HepG2.2.15 human liver cancer cells to investigate the mechanisms of the muco- isomer of 3,5-di-O-caffeoylquinic acid were identified in the reviewed literature. Studies on RAW 264.7 cells have focused on other isomers like 4,5-dicaffeoylquinic acid for anti-inflammatory properties. researchgate.net

Table 3: Summary of Cell-Based Assays and Findings

| Cell Line | Compound Studied | Pathway/Target Investigated | Key Finding | Citation |

|---|---|---|---|---|

| PC12 | (-)-3,5-Dicaffeoyl-muco-quinic acid | Trk A signaling cascade | Induces neuronal differentiation and neurite outgrowth. | nih.gov |

| SH-SY5Y | 3,5-di-O-caffeoylquinic acid | Energy Metabolism | Increases intracellular ATP and mRNA of glycolytic enzymes. |

Enzyme Kinetics and Binding Studies

The inhibitory effects of this compound and its related compounds have been evaluated against several enzymes. In a study investigating treatments for diabetic complications, 3,5-di-O-caffeoyl-epi-quinic acid, isolated from Erigeron annuus, demonstrated potent inhibitory activity against rat lens aldose reductase (RLAR). nih.gov This inhibition is significant as aldose reductase is a key enzyme in the polyol pathway, which is implicated in the development of diabetic cataracts. nih.gov

Furthermore, molecular docking studies have explored the interaction between various caffeoylquinic acids, including 3,5-dicaffeoylquinic acid (3,5-diCQA), and the insulin-like growth factor-1 receptor (IGFR), a crucial target for longevity. nih.gov These studies revealed that 3,5-diCQA fits well into the active pocket of IGFR and displays the strongest affinity among the tested compounds. nih.gov Key amino acid residues involved in this interaction include ASP1153, GLU1080, ASP1086, and ARG1003. nih.gov

The inhibitory potential of dicaffeoylquinic acid derivatives extends to other enzymes as well. For instance, 3,4-dicaffeoylquinic acid has been shown to inhibit α-glucosidase in a concentration-dependent manner, with an EC₅₀ of 241.80 μg/ml. medchemexpress.com

Investigation of Anti-oxidative Mechanisms (e.g., radical scavenging, ferric reducing antioxidant power, peroxynitrite-scavenging)

This compound and its isomers are recognized for their significant antioxidant properties, which are attributed to their chemical structure, particularly the number and position of caffeoyl groups. mdpi.com These compounds exhibit their antioxidant effects through various mechanisms, including radical scavenging, reduction of ferric ions, and scavenging of reactive nitrogen species.

Radical Scavenging: Dicaffeoylquinic acid derivatives isolated from propolis, including 3,5-di-O-caffeoyl quinic acid, have demonstrated potent free radical scavenging activity, surpassing that of common antioxidants like vitamin C and vitamin E. wakan-iyaku.gr.jp These compounds effectively scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and superoxide (B77818) anion radicals. wakan-iyaku.gr.jpnih.gov The radical scavenging ability is influenced by the number of caffeoyl moieties, with dicaffeoylquinic acids generally showing higher activity than monocaffeoylquinic acids. mdpi.comresearchgate.net

Ferric Reducing Antioxidant Power (FRAP): The ferric reducing antioxidant power is another measure of antioxidant capacity. Studies have shown that fractions rich in dicaffeoylquinic acid methyl esters possess significant FRAP activity. chemfaces.com Specifically, 3,4-dicaffeoylquinic acid has demonstrated high ferric reducing activity with an EC₅₀ of 2.18 μg/ml. medchemexpress.com

Peroxynitrite-Scavenging: 3,5-di-O-caffeoylquinic acid (DCA) is a potent inhibitor of reactive nitrogen species (RNS), including peroxynitrite (ONOO⁻). nih.gov It effectively prevents the nitration of tyrosine residues in proteins, a process induced by peroxynitrite. nih.gov This protective effect is observed in both acellular and cellular systems. In cultured murine fibroblasts and human neutrophils, DCA significantly inhibited intracellular protein tyrosine nitration induced by peroxynitrite. nih.gov The mechanism appears to involve direct interaction with peroxynitrite or the reactive species generated by leukocytes. nih.gov

The table below summarizes the antioxidant activities of various caffeoylquinic acid derivatives.

| Compound/Extract | Antioxidant Activity | Model System | Key Findings |

| 3,5-di-O-caffeoyl quinic acid | Free radical scavenging | DPPH assay, Superoxide anion scavenging | More potent than vitamin C and vitamin E. wakan-iyaku.gr.jp |

| 3,4-dicaffeoylquinic acid | Ferric reducing activity | FRAP assay | EC₅₀ of 2.18 μg/ml. medchemexpress.com |

| 3,5-di-O-caffeoylquinic acid (DCA) | Peroxynitrite scavenging | Bovine serum albumin, murine fibroblasts, human neutrophils | Strong inhibitor of tyrosine nitration. nih.gov |

| Dicaffeoylquinic acid methyl esters | Ferric reducing antioxidant power | FRAP assay | Significant activity observed. chemfaces.com |

Ex Vivo Model Systems (e.g., rat lens opacity prevention)

The therapeutic potential of 3,5-di-O-caffeoyl-epi-quinic acid has been investigated in an ex vivo model of cataractogenesis. nih.gov In this system, isolated rat lenses were used to study the prevention of lens opacity. nih.govnih.gov Treatment with 3,5-di-O-caffeoyl-epi-quinic acid was found to significantly prevent the opacification of these lenses. nih.gov This protective effect is linked to the compound's dual inhibitory action on advanced glycation end product (AGEs) formation and aldose reductase activity, both of which are key factors in the development of diabetic cataracts. nih.gov The ability to maintain lens clarity in an ex vivo setting highlights the potential of this compound in preventing or slowing the progression of cataracts. nih.gov

Mechanistic Studies in In Vivo (Non-human) Models

Animal Models for Molecular Pathway Investigations (e.g., senescence-accelerated mouse-prone (SAMP8) mice, C. elegans, high-fat diet induced obese rats)

Senescence-Accelerated Mouse-Prone (SAMP8) Mice: The senescence-accelerated mouse-prone 8 (SAMP8) model is utilized to study age-related cognitive decline and neurodegenerative diseases. nih.govnih.gov In this model, administration of 3,5-di-O-caffeoylquinic acid (3,5-di-O-CQA) has been shown to improve spatial learning and memory. researchgate.net Mechanistic studies revealed that this cognitive enhancement is associated with the upregulation of phosphoglycerate kinase-1 (PGK1) mRNA and an increase in intracellular ATP levels, suggesting a neuroprotective effect through the activation of ATP production. researchgate.net Another caffeoylquinic acid derivative, 3,4,5-tricaffeoylquinic acid (TCQA), also demonstrated cognitive-enhancing effects in SAMP8 mice, significantly improving performance in the Morris water maze. nih.govnih.gov This improvement was linked to increased neurogenesis in the dentate gyrus. nih.govnih.gov

Caenorhabditis elegans : The nematode Caenorhabditis elegans is a valuable model for studying aging and longevity. Research has shown that various caffeoylquinic acids can significantly extend the lifespan of wild-type C. elegans. nih.gov Among these, 3,5-dicaffeoylquinic acid (3,5-diCQA) was identified as the most potent. nih.gov It not only increased lifespan but also enhanced healthspan, as evidenced by improved body bending, pharyngeal pumping rates, and reduced intestinal lipofuscin levels. nih.gov Further investigation into the underlying mechanism revealed that 3,5-diCQA exerts its longevity effects by downregulating the insulin/insulin-like growth factor signaling (IIS) pathway. nih.gov

High-Fat Diet Induced Obese Rats: To investigate the effects on metabolic disorders, high-fat diet (HFD)-induced obese rats are a common animal model. nih.govnih.gov While direct studies on this compound in this specific model are limited, research on a related compound, 5-caffeoylquinic acid (5-CQA), has provided valuable insights. nih.gov In HFD-fed rats, 5-CQA was found to suppress the increase in body weight, visceral fat, and serum lipid levels. nih.gov Mechanistically, 5-CQA was shown to modulate the expression of peroxisome proliferator-activated receptor α (PPARα) and liver X receptor α (LXRα), which are key transcription factors involved in hepatic fatty acid metabolism. nih.gov These findings suggest a potential role for caffeoylquinic acids in managing obesity and related lipid metabolism disorders. nih.gov

Biomarker Identification and Validation in Experimental Systems

In the context of in vivo studies with 3,5-di-O-caffeoylquinic acid and its derivatives, several biomarkers have been identified and validated to assess their biological effects.

In studies using SAMP8 mice, phosphoglycerate kinase-1 (PGK1) mRNA and intracellular ATP levels have been identified as key biomarkers for the neuroprotective and cognitive-enhancing effects of 3,5-di-O-CQA. researchgate.net Increased expression of PGK1 mRNA and elevated ATP levels in the brain correlate with improved spatial learning and memory. researchgate.net For other caffeoylquinic acids like TCQA, bromodeoxyuridine (BrdU) has been used as a biomarker to detect activated stem cells and newborn neurons, with an increase in BrdU+/glial fibrillary acidic protein (GFAP)+ and BrdU+/Neuronal nuclei (NeuN)+ cells in the dentate gyrus indicating enhanced neurogenesis. nih.govnih.gov

In the C. elegans model, biomarkers of aging and healthspan include lifespan , body bending rate , pharyngeal pumping rate , and intestinal lipofuscin levels . nih.gov Downregulation of the insulin/insulin-like growth factor signaling (IIS) pathway serves as a molecular biomarker for the longevity effects of 3,5-diCQA. nih.gov

In high-fat diet-induced obesity models, relevant biomarkers include body weight , visceral fat-pad weight , serum lipid levels , and hepatic free fatty acids . nih.gov At the molecular level, the mRNA expression of transcription factors such as peroxisome proliferator-activated receptor α (PPARα) and liver X receptor α (LXRα) , along with their target genes involved in lipid metabolism, are validated biomarkers to elucidate the mechanisms of action. nih.gov

The table below presents a summary of the identified biomarkers.

| Animal Model | Compound | Biomarker | Biological Effect |

| SAMP8 Mice | 3,5-di-O-caffeoylquinic acid | PGK1 mRNA, Intracellular ATP | Neuroprotection, Cognitive Enhancement researchgate.net |

| SAMP8 Mice | 3,4,5-tricaffeoylquinic acid | BrdU+/GFAP+, BrdU+/NeuN+ cells | Neurogenesis, Cognitive Enhancement nih.govnih.gov |

| C. elegans | 3,5-dicaffeoylquinic acid | Lifespan, Body bending, Pharyngeal pumping, Lipofuscin | Longevity, Healthspan nih.gov |

| C. elegans | 3,5-dicaffeoylquinic acid | Insulin/IGF-1 signaling pathway | Longevity nih.gov |

| High-fat diet induced obese rats | 5-caffeoylquinic acid | Body weight, Visceral fat, Serum lipids | Anti-obesity nih.gov |

| High-fat diet induced obese rats | 5-caffeoylquinic acid | PPARα, LXRα mRNA | Modulation of lipid metabolism nih.gov |

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Identification and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone for the analysis of 3,5-di-O-caffeoyl-muco-quinic acid.

HPLC-UV/DAD: HPLC with Ultraviolet (UV) or Diode-Array Detection (DAD) is widely used for the quantification of caffeoylquinic acids (CQAs). scielo.brnih.gov The detection wavelength is typically set around 320-330 nm, which is the characteristic maximum absorption for caffeoyl derivatives. uma.ptresearchgate.net For instance, an HPLC-DAD method was developed for the simultaneous determination of three caffeoylquinic acid derivatives in Eribotrya japonica leaves using a C18 column and a gradient elution with water and acetonitrile (B52724) over 60 minutes, with detection at 280 nm. ufv.br A study on Ligularia stenocephala also utilized HPLC to identify and quantify major caffeoylquinic acids, including this compound. nih.gov These methods often employ a reversed-phase C18 column and a mobile phase consisting of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic solvent like acetonitrile or methanol (B129727). scielo.bruma.pt The addition of acid to the mobile phase improves the peak shape and resolution of the CQA isomers. uma.pt

HPLC-MS and UHPLC-MS/MS: The coupling of HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) with Mass Spectrometry (MS) provides enhanced selectivity and sensitivity, enabling the identification and quantification of compounds in complex matrices like plasma and plant extracts. nih.govnih.govmdpi.com UHPLC-MS/MS, in particular, is a powerful tool for determining the levels of dicaffeoylquinic acids (diCQAs). A rapid and sensitive UHPLC-MS/MS method was developed for the simultaneous determination of 3,4-, 3,5-, and 4,5-diCQA in rat plasma, achieving a lower limit of quantification of 2.0 ng/mL for each analyte. nih.gov This technique operates in the multiple reaction monitoring (MRM) mode, which allows for highly specific detection. nih.gov Similarly, a UHPLC-MS/MS approach was established for the simultaneous determination of eight compounds, including 3,5-dicaffeoylquinic acid, in raw and wine-processed Dipsacus asper. nih.gov

The choice between these techniques often depends on the complexity of the sample matrix and the required sensitivity. While HPLC-UV is robust for quantification in relatively clean extracts, LC-MS and especially UHPLC-MS/MS are indispensable for complex biological samples and for detecting trace amounts of metabolites.

Advanced Spectroscopic Techniques for Structural Elucidation of Research Isolates

The unambiguous identification of this compound and its derivatives, especially novel ones, relies heavily on advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are the gold standard for the complete structural elucidation of isolated compounds. ufv.brnih.gov For example, the structures of dehydrodimers of 5-O-caffeoylquinic acid, formed during enzymatic oxidation in an apple juice model, were elucidated using ¹H and ¹³C one- and two-dimensional NMR spectroscopy. nih.gov In another study, the analysis of ¹H and 2D NMR spectra confirmed the presence of 3,5-di-caffeoylquinic acid in Burdock root extracts by identifying the specific chemical shifts and spin-spin correlations of the quinic acid moiety. researchgate.net These techniques provide detailed information about the connectivity of atoms within the molecule, allowing for the precise determination of the positions of the caffeoyl groups on the muco-quinic acid core.

High-Resolution Mass Spectrometry (HR-MS): HR-MS, often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. This is particularly useful for identifying new or unexpected derivatives. nih.gov Techniques like UHPLC-ESI-QqTOF-MS/MS have been used to characterize minor chlorogenic acids in roasted coffee, leading to the putative identification of several new derivatives. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural insights. mdpi.comnih.gov For instance, the characteristic fragment ions for caffeoylquinic acids include m/z 191 ([quinic acid–H]⁻), m/z 179 ([caffeic acid–H]⁻), and m/z 173 ([quinic acid–H–H₂O]⁻). mdpi.com

Together, NMR and HR-MS form a powerful combination for the de novo structural characterization of isolated caffeoyl-muco-quinic acid derivatives, providing unequivocal evidence of their chemical structure.

Sample Preparation Strategies for Analytical Research

The goal of sample preparation is to extract the target analytes from the sample matrix and to remove interfering substances that could compromise the analytical results.

Extraction: The choice of extraction method and solvent is critical for maximizing the recovery of this compound. Common techniques include maceration, decoction, digestion, Soxhlet extraction, and ultrasound-assisted extraction (UAE). scielo.brmdpi.com Solvents are typically mixtures of water and an organic solvent like methanol or ethanol. For example, a study on Pluchea indica leaves found that a specific extraction method yielded the highest amount of caffeoylquinic acids. scielo.br In another study, UAE was optimized for the extraction of 5-CQA and 3,5-diCQA from Scolymus hispanicus, with a 75% methanol solution proving to be most effective. mdpi.com For quantitative analysis of caffeoylquinic acids in fresh leaves, powdering the sample with liquid nitrogen before extraction with 70% methanol is a common practice. nih.gov

Purification: After extraction, the crude extract often undergoes further purification to remove non-target compounds. This can involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For instance, diCQAs were extracted from rat plasma using LLE with a mixture of ethyl acetate (B1210297) and isopropyl alcohol. nih.gov

Final Preparation: Before injection into the analytical instrument, the sample is typically dissolved in a suitable solvent, such as methanol, and may be sonicated to ensure complete dissolution. scielo.br It is then filtered through a membrane filter (e.g., 0.22 µm) to remove any particulate matter that could damage the analytical column. scielo.br

The table below summarizes some of the sample preparation strategies used in the analysis of caffeoylquinic acids.

| Sample Matrix | Extraction Technique | Extraction Solvent | Purification | Reference |

| Pluchea indica leaves | Maceration, Decoction, Digestion, Soxhlet, Ultrasound-assisted | 50% Ethanol or Distilled Water | Filtration | scielo.br |

| Rat Plasma | Liquid-Liquid Extraction | Ethyl Acetate-Isopropanol (7:3, v/v) | - | nih.gov |

| Scolymus hispanicus | Ultrasound-assisted Extraction | 75% Methanol | - | mdpi.com |

| Fresh leaves | Grinding with liquid nitrogen | 70% Methanol | Filtration | nih.gov |

Method Validation and Quality Control in Research Quantification

To ensure the reliability and accuracy of quantitative data, the analytical methods used must be thoroughly validated. Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose.

According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include:

Linearity: This establishes the relationship between the concentration of the analyte and the analytical signal. The method should demonstrate a linear response over a defined concentration range. scielo.brresearchgate.net For example, a validated HPLC method for caffeic and ferulic acids showed good linearity in the range of 1.31–17.07 μg/mL. researchgate.net

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by recovery studies, where a known amount of the standard is added to a sample matrix. ufv.br Recovery rates for diCQAs in a validated UHPLC method were between 98.2% and 101.0%. nih.gov

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govnih.gov For a validated UHPLC-MS/MS method, intra- and inter-day precision were less than 15%. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.gov For a UHPLC method for diCQAs, the LODs were in the range of 0.30–0.53 μg/mL. nih.gov

Specificity: This is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.br

Robustness: This measures the capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. scielo.br

The table below provides an example of validation parameters from a study on caffeoylquinic acids.

| Validation Parameter | Result | Reference |

| Linearity (Range) | 1.31–17.07 μg/mL | researchgate.net |

| Accuracy (Recovery) | 98.2–101.0% | nih.gov |

| Precision (Intra-day RSD) | 0.3% to 1.4% | nih.gov |

| Precision (Inter-day RSD) | 0.3% to 3.0% | nih.gov |

| Limit of Detection (LOD) | 0.30–0.53 μg/mL | nih.gov |

| Limit of Quantitation (LOQ) | 0.84 μg/mL | researchgate.net |

Detection and Quantification of Metabolites in Research Models

The study of how this compound is metabolized in biological systems is crucial for understanding its bioavailability and mechanism of action. This involves the detection and quantification of its metabolites in various research models, such as in vivo animal studies and in vitro cell cultures.

In Vivo Models: Pharmacokinetic studies in animals, typically rats, are used to investigate the absorption, distribution, metabolism, and excretion of the compound. A UHPLC-MS/MS method was successfully applied to compare the pharmacokinetics of three diCQAs in normal and acute lung injury model rats. nih.gov The results showed that the pharmacokinetic parameters were significantly different between the two groups, suggesting that the pathological state can influence the metabolism of these compounds. nih.gov In another study, a quantitative HPLC-MS/MS method was used to quantify six major caffeoyl quinic acids in beagle plasma after subcutaneous administration of a Kaliziri injection. mdpi.com All six analytes reached their peak plasma concentrations within 30 minutes. mdpi.com

In Vitro Models: Cell culture models, such as PC12 cells, can be used to study the cellular uptake and metabolism of the compound, as well as its effects on cellular pathways. For example, (-)-3,5-Dicaffeoyl-muco-quinic acid isolated from Aster scaber was shown to induce neurite outgrowth in PC12 cells. nih.gov This study investigated the underlying signaling pathways, demonstrating that the compound stimulated the phosphorylation of Trk A, leading to the activation of Erk 1/2 and PI3 kinase. nih.gov

The detection and quantification of metabolites in these models rely heavily on sensitive and selective analytical techniques like UHPLC-MS/MS, which can identify and measure low concentrations of various metabolic products in complex biological matrices.

Interactions with Other Biomolecules and Phytochemicals in Research Contexts

Binding Interactions with Proteins (e.g., human serum albumin (HSA))

The ability of a compound to bind to proteins is fundamental to its distribution, metabolism, and efficacy. While specific studies on the interaction of 3,5-di-O-caffeoyl-muco-quinic acid with human serum albumin (HSA) are not extensively detailed in the available literature, research has explored its binding potential with key enzymes implicated in disease processes.

In-silico studies have been conducted to screen for natural inhibitors of human 3-Phosphoglycerate dehydrogenase (PHGDH), an enzyme whose overexpression is linked to the progression of certain cancers. researchgate.net In these computational models, this compound was identified as a potential inhibitor, demonstrating a significant binding affinity for the enzyme. researchgate.net This interaction suggests a potential mechanism for interfering with the metabolic reprogramming that supports rapid cell proliferation in tumors. researchgate.net

Further research into the broader class of dicaffeoyl-muco-quinic acid derivatives has also suggested inhibitory potential against other enzymes. A synthetic derivative, 1,3-dicaffeoyl-muco-quinic acid diacetal, showed inhibitory activity against the mammalian DNA methyltransferase 3a (Dnmt3a). semanticscholar.org Although this finding pertains to a synthetic variant and not the naturally occurring 3,5-isomer, it indicates that the dicaffeoyl-muco-quinic acid scaffold has the potential for binding to and inhibiting crucial enzymes involved in epigenetic regulation. semanticscholar.org The study noted that dicaffeoyl derivatives were generally more active than their monoacyl counterparts. semanticscholar.org

Table 1: Protein and Enzyme Interactions of this compound and its Derivatives in Research Models

| Compound | Target Protein/Enzyme | Research Context | Finding/Observation |

| This compound | Human 3-Phosphoglycerate Dehydrogenase (PHGDH) | In-silico docking study | Identified as a potential inhibitor with a high MolDock score (-164.60). researchgate.net |

| 1,3-dicaffeoyl-muco-quinic acid diacetal* | DNA methyltransferase 3a (Dnmt3a) | In-vitro enzyme activity assay | Showed inhibitory activity with an IC₅₀ value of 35 μM. semanticscholar.org |

Note: This is a synthetic derivative, not the natural compound specified in the article subject.

Modulation of Endogenous Biochemical Pathways in Interacting Systems

Beyond direct binding, this compound has been shown to influence cellular behavior by modulating key biochemical pathways. This activity highlights its potential to act as a signaling molecule, initiating cascades that alter cellular function.

A significant area of research has been its effect on neuronal cells. Studies have demonstrated that (-)-3,5-dicaffeoyl-muco-quinic acid, isolated from Aster scaber, can enhance neurite outgrowth in PC12 cells. google.com The mechanism behind this neurotrophic effect involves the activation of signaling pathways that are also used by Nerve Growth Factor (NGF), suggesting that the compound may specifically activate the TrkA receptor and its downstream cascades, including the ERK1/2 and PI3K pathways. semanticscholar.orgnih.gov This modulation of neurotrophic pathways points to its potential in contexts of neuronal health and regeneration.

In the context of virology, this compound has been identified as an active component in extracts of Lactuca indica that show hepatoprotective activity. scispace.comresearchgate.netscience.gov Specifically, it was found to significantly decrease the level of extracellular Hepatitis B Virus (HBV) DNA in an in-vitro model using HepG2.2.15 cells. science.gov This suggests that this compound can interfere with the HBV replication pathway, contributing to its observed antiviral effects. science.gov Furthermore, it has demonstrated potent inhibitory activity against HIV-1 integrase, a critical enzyme for viral replication, further underscoring its ability to modulate viral pathways.

The potential inhibition of the enzyme PHGDH, as identified in docking studies, also represents a key modulation of a biochemical pathway. researchgate.net PHGDH is the rate-limiting enzyme in the serine biosynthesis pathway, which is often upregulated in cancer cells to meet their high metabolic demands. researchgate.net By potentially inhibiting this enzyme, this compound could disrupt this crucial metabolic route, thereby affecting cancer cell proliferation and survival. researchgate.net

Future Directions and Research Gaps

Elucidation of Unexplored Mechanistic Pathways and Molecular Targets

While initial research has shed light on some biological activities of 3,5-di-O-caffeoyl-muco-quinic acid and its isomers, a vast landscape of their molecular interactions remains to be explored. Future research should prioritize the identification and characterization of novel signaling pathways and direct molecular targets. For instance, studies on the related compound, 3,4,5-tri-O-caffeoylquinic acid (TCQA), have demonstrated its ability to modulate the MAPK/AP-1, NF-κB, and Nrf2 signaling pathways in the context of skin aging. mdpi.com Investigating whether this compound engages with these or other critical cellular pathways could reveal new therapeutic applications.

Key research questions that remain unanswered include:

What are the primary protein targets with which this compound directly interacts?

Does this compound modulate the activity of key enzymes, such as kinases or phosphatases, beyond those already identified?

Are there specific transcription factors, other than those already known for related compounds, that are activated or inhibited by this compound, leading to downstream changes in gene expression?

A study on 3,5-dicaffeoylquinic acid (3,5-DCQA) in 3T3-L1 pre-adipocytes revealed that it hinders adipogenesis by enhancing the expression of Heme Oxygenase-1 (HO-1), a downstream target of the Nrf2 transcription factor. mdpi.com This suggests that the Nrf2 pathway is a promising area of investigation for this compound as well.

Discovery and Characterization of Novel Analogues and Derivatives

The synthesis of novel analogues and derivatives of this compound represents a promising avenue for enhancing its biological activity, improving its pharmacokinetic properties, and elucidating structure-activity relationships. Researchers have successfully synthesized various caffeoylquinic acid derivatives, including esters and amides, which have shown a range of biological activities. mdpi.com

Future synthetic efforts could focus on:

Modification of the Caffeoyl Moieties: Introducing different substituents on the aromatic rings of the caffeic acid portions could influence antioxidant potential and target specificity.

Alteration of the Quinic Acid Core: Synthesizing derivatives with modified hydroxyl groups or alternative stereochemistry on the quinic acid backbone could lead to compounds with novel biological profiles. For example, new dicinnamoyl 4-deoxyquinic acid esters have been synthesized and shown to be toxic to the pea aphid Acyrthosiphon pisum. rsc.org

Ester and Amide Derivatives: The creation of methyl, ethyl, or other ester derivatives, as well as amide analogues, could improve bioavailability and cellular uptake. The synthesis of methyl esters of dicaffeoylquinic acids has been reported. researchgate.net

A reported total synthesis of 3,5-O-dicaffeoylquinic acid and its derivatives, such as 3,5-O-diferuloylquinic acid, provides a methodological basis for creating a library of related compounds for biological screening. researchgate.net

Development of Advanced Research Methodologies and Technologies

Advancements in analytical and experimental technologies are crucial for a deeper understanding of this compound. The development and application of more sensitive and specific methodologies will be essential for its detection, quantification, and the characterization of its biological effects.

Key areas for methodological advancement include:

High-Resolution Mass Spectrometry: Techniques such as HPLC-DAD–ESI/MSn have proven effective for the separation and identification of caffeoylquinic acid isomers. uma.pt Further development of these methods, including the use of high-resolution mass spectrometry (e.g., Q-TOF MS), will enable more precise structural elucidation and differentiation of closely related isomers in complex biological matrices. nih.gov

Advanced Chromatographic Techniques: The use of ultra-high-performance liquid chromatography (UHPLC) can offer faster analysis times and improved resolution of isomers compared to conventional HPLC.

Affinity-Based Methods: The development of affinity chromatography columns or probes functionalized with this compound could facilitate the isolation and identification of its direct binding partners from cell lysates.

In Silico Modeling: Computational approaches, such as molecular docking and molecular dynamics simulations, can be employed to predict potential binding sites on target proteins and to understand the molecular basis of interaction, guiding further experimental validation.

Integration with Systems Biology and Omics Approaches (e.g., proteomics, transcriptomics, metabolomics)

To obtain a holistic view of the biological effects of this compound, a shift from single-target investigations to systems-level analyses is necessary. The integration of "omics" technologies will provide a comprehensive understanding of the global cellular changes induced by this compound.

Future research should incorporate:

Transcriptomics: RNA sequencing (RNA-Seq) can reveal the complete set of genes whose expression is altered in response to treatment with this compound, providing insights into the affected signaling pathways and biological processes.

Proteomics: Quantitative proteomic approaches, such as SILAC or TMT labeling followed by mass spectrometry, can identify changes in protein abundance and post-translational modifications, offering a direct view of the functional consequences of altered gene expression.

Metabolomics: By analyzing the global changes in small-molecule metabolites, metabolomics can uncover metabolic pathways that are modulated by this compound. An integrated metabolomic and transcriptomic analysis has already been successfully used to identify the role of quinic acid in protecting eggplant from insect pests. nih.gov

The data generated from these omics studies can be integrated using bioinformatics tools to construct comprehensive network models of the compound's mechanism of action.

Role in Plant Physiology and Defense Mechanisms

The presence of this compound and its isomers in various plants suggests they play significant roles in plant physiology and defense. While the functions of caffeic acid and chlorogenic acid in plant stress responses are relatively well-studied, the specific contributions of dicaffeoylquinic acids are less understood.

Future research in this area should focus on:

Abiotic Stress Responses: Investigating the accumulation of this compound in response to various abiotic stresses such as UV radiation, drought, and salinity. Studies have shown that UV-C exposure can induce the biosynthesis of dicaffeoylquinic acids in globe artichoke. nih.govresearchgate.net Caffeic acid and its derivatives are known to be involved in tolerance to a range of abiotic stresses. researcherslinks.com

Biotic Stress Responses: Examining the role of this compound in plant defense against pathogens (bacteria, fungi) and herbivores. Caffeic acid itself has been shown to enhance disease resistance in plants. researcherslinks.com

Biosynthetic Pathways: Elucidating the specific enzymes and regulatory networks involved in the biosynthesis of this compound in plants. Hydroxycinnamoyl-CoA:quinic acid hydroxycinnamoyltransferase (HQT) is a key enzyme in the synthesis of caffeoylquinic acids. nih.gov

Understanding the natural roles of this compound in plants could provide valuable insights for agricultural applications, such as the development of stress-tolerant crops.

Q & A

Q. What are the optimal storage conditions for 3,5-di-O-caffeoyl-muco-quinic acid during experimental workflows?

To ensure stability, store the compound in acidic aqueous solutions (pH ≤ 4) at low temperatures (4°C or lower) and protect from light exposure . These conditions minimize degradation during separation, purification, and analytical processes, as demonstrated by HPLC studies under varying pH, temperature, and light conditions .

Q. Which solvents are suitable for dissolving this compound in laboratory settings?

The compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers to avoid precipitation. Centrifugation at 500×g is recommended for liquid handling .

Q. How can researchers confirm the structural identity of this compound?

Use 1D/2D NMR spectroscopy and high-resolution mass spectrometry (HR-MS) to verify the ester linkages at positions 3 and 5 of quinic acid and the trans-caffeoyl moieties. Cross-reference spectral data with literature values for (-)-quinic acid derivatives and authenticated isolates from Suaeda glauca or Brazilian propolis .

Q. What in vitro assays are used to evaluate its antioxidant activity?

Employ DPPH radical scavenging , ABTS⁺ decolorization , and ferric reducing antioxidant power (FRAP) assays. Standardize protocols using ascorbic acid or Trolox as positive controls, and quantify activity via IC₅₀ values derived from dose-response curves .

Advanced Research Questions

Q. How to design a stability study for this compound under varying experimental conditions?

Use a factorial design to test variables:

Q. What synthetic routes are available for producing this compound and its derivatives?

A nine-step total synthesis involves:

- Knoevenagel condensation between quinic acid dimalonate ester and caffeoyl aldehyde derivatives.

- Selective protection/deprotection of hydroxyl groups.

- Final purification via preparative HPLC. Derivatives like 3,5-O-diferuloylquinic acid can be synthesized analogously using ferulic acid precursors .

Q. How to assess its inhibitory effects on diabetic complications such as cataracts?

- Advanced glycation end products (AGEs) inhibition : Incubate bovine serum albumin (BSA) with glucose and measure AGEs formation via fluorescence (λ_ex = 370 nm, λ_em = 440 nm).

- Aldose reductase (AR) inhibition : Use recombinant rat lens AR and quantify NADPH consumption.

- Ex vivo cataract model : Treat isolated rat lenses with high glucose and monitor opacity using dark-field microscopy. Dose-dependent prevention of lens clouding has been observed at 10–50 µM .

Q. What methodologies are used to evaluate its antiviral activity, particularly against HBV?

- HepG2.2.15 cell model : Quantify HBV DNA replication via qPCR and HBsAg secretion using ELISA.

- Cytotoxicity assay : Measure cell viability (MTT assay) to ensure selective antiviral effects. Isolates from Lonicera indica showed IC₅₀ values < 20 µM for HBV replication inhibition .

Q. How to resolve discrepancies in reported bioactivity data across studies?

- Standardize assay conditions : Control for solvent (e.g., DMSO concentration ≤ 0.1%), cell passage number, and incubation time.

- Validate purity : Use LC-MS to confirm ≥95% purity and rule out co-eluting isomers (e.g., 4,5-di-O-caffeoylquinic acid).

- Cross-reference pharmacological targets : Compare IC₅₀ values against primary targets like aldose reductase (0.66 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.